S-Trichlorovinyl-N-acetylcysteine

Descripción general

Descripción

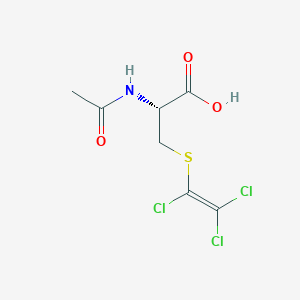

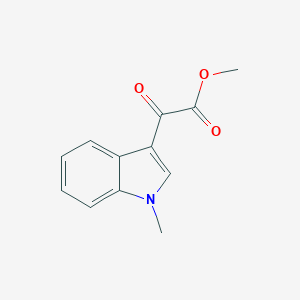

S-Trichlorovinyl-N-acetylcysteine is a N-acyl-L-amino acid . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Synthesis Analysis

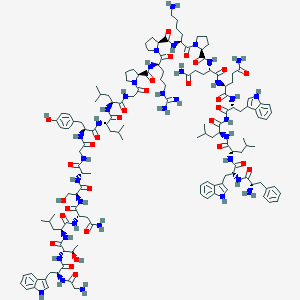

S-Trichlorovinyl-N-acetylcysteine is a metabolite of tetrachloroethylene. The conjugation of tetrachloroethylene by glutathione-s-transferase generates S-(1,2,2-trichlorovinyl) glutathione (TCVG), which is subsequently metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC). TCVC can either be detoxified via N-acetyltransferases to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC), bioactivated to 1,2,2-trichlorovinylthiol via cysteine conjugate β-lyase, or to TCVC sulfoxide via flavin-containing monoxygenase 3 and cytochrome P450s .Molecular Structure Analysis

S-Trichlorovinyl-N-acetylcysteine contains a total of 23 atoms; 8 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, 1 Sulfur atom, and 3 Chlorine atoms .Aplicaciones Científicas De Investigación

Therapeutic Applications

S-Trichlorovinyl-N-acetylcysteine (N-acetylcysteine or NAC) has been studied for its therapeutic applications across various medical fields. It's known for its role as an antidote for acetaminophen overdose and has other applications supported by scientific evidence. These include the prevention of chronic obstructive pulmonary disease exacerbation, contrast-induced kidney damage during imaging procedures, illness attenuation from the influenza virus, treatment of pulmonary fibrosis, and treatment of infertility in patients with clomiphene-resistant polycystic ovary syndrome. Preliminary studies suggest NAC's potential as a cancer chemopreventive, an adjunct in the eradication of Helicobacter pylori, and prophylaxis against gentamicin-induced hearing loss in renal dialysis patients (Millea, 2009).

Neurodegenerative Disease Management

NAC's role as a glutathione precursor and its antioxidant and anti-inflammatory activities have made it an area of interest in therapies for neurodegenerative and mental health diseases. Studies highlight its neuroprotective potential in preventing cognitive aging dementia and its helpful applications in Parkinson’s and Alzheimer’s disorders, neuropathic pain, and stroke (Tardiolo, Bramanti, & Mazzon, 2018).

Psychiatry and Neurological Disorders

In psychiatry, NAC is emerging as a beneficial agent in the treatment of various disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. It shows promise in treating addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its therapeutic potential in this field is due to its multiple mechanisms of action, which include being a precursor to the antioxidant glutathione (Dean, Giorlando, & Berk, 2011). Additionally, it's being investigated as a treatment option in various neurological disorders due to its role in modulating inflammatory pathways and its antioxidant properties (Bavarsad Shahripour, Harrigan, & Alexandrov, 2014).

Antioxidant and Chemoprotective Roles

The antioxidant properties of NAC are noteworthy, often resulting from inactivation of primary toxicants or reactive electrophiles. Its broad effectiveness stems from its capability to inactivate harmful metabolites or lipid peroxidation products linked to the development of various human diseases and biological injuries by numerous xenobiotics (Zhitkovich, 2019).

Protective Effects Against Toxicity

NAC has shown protective effects against early stages of toxicity induced by pesticides, primarily associated with its antioxidant properties. Its role in restoring reduced glutathione and reacting with free radicals has been a focal point of studies looking into its protective mechanisms against oxidative stress caused by pesticides in various organs (Dhouib et al., 2016).

Potential Oral Health Applications

Recently, the biological and pharmacological activities of NAC have gained attention for potential oral health care applications. Its therapeutic activities include inhibition of inflammation, antimicrobial properties, and anticarcinogenic effects against certain types of cancer. The focus has been on advancing NAC-associated treatment modalities in oral medicine (Pei et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

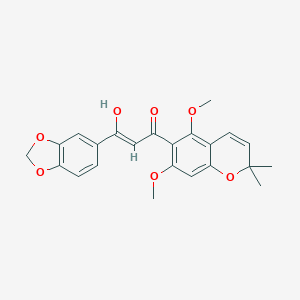

(2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGLMNHGJFSOCH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149602 | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Trichlorovinyl-N-acetylcysteine | |

CAS RN |

111348-61-9 | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111348619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(1,2,2-TRICHLOROVINYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKQ3S0EJ8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)

![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)